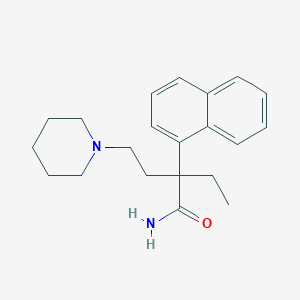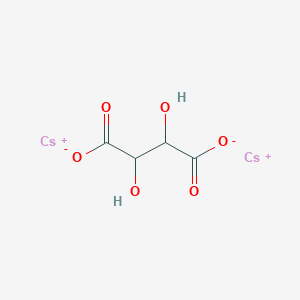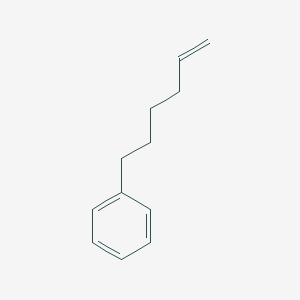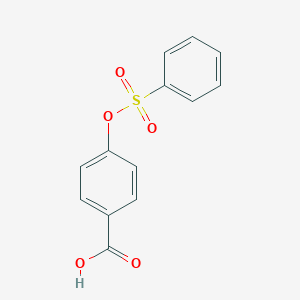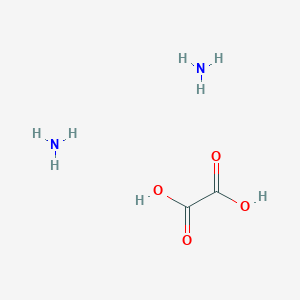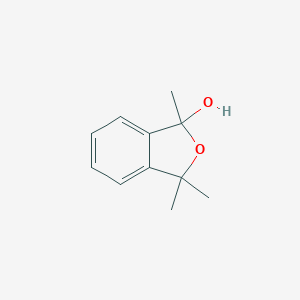
1,3,3-Trimethyl-2-benzofuran-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,3-Trimethyl-2-benzofuran-1-ol, also known as TMBO, is a synthetic compound that has been studied for its potential use in various scientific research applications. TMBO is a white crystalline powder that is soluble in organic solvents and has a unique chemical structure that makes it an interesting subject of study.
Mécanisme D'action
The mechanism of action of 1,3,3-Trimethyl-2-benzofuran-1-ol is not fully understood, but it is believed to interact with metal ions and free radicals in biological systems. 1,3,3-Trimethyl-2-benzofuran-1-ol has been shown to form stable complexes with copper ions, which may explain its ability to selectively bind to copper in biological samples. Additionally, 1,3,3-Trimethyl-2-benzofuran-1-ol has been shown to scavenge reactive oxygen species and inhibit pro-inflammatory cytokine production, suggesting that it may act as an antioxidant and anti-inflammatory agent.
Effets Biochimiques Et Physiologiques
1,3,3-Trimethyl-2-benzofuran-1-ol has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 1,3,3-Trimethyl-2-benzofuran-1-ol can inhibit the production of pro-inflammatory cytokines and scavenge reactive oxygen species. In vivo studies have shown that 1,3,3-Trimethyl-2-benzofuran-1-ol can protect against oxidative stress and inflammation in animal models of disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,3,3-Trimethyl-2-benzofuran-1-ol in lab experiments is its high selectivity for copper ions, which allows for specific detection of copper in biological samples. Additionally, 1,3,3-Trimethyl-2-benzofuran-1-ol has been shown to have low toxicity and good stability under physiological conditions. However, one limitation of using 1,3,3-Trimethyl-2-benzofuran-1-ol is its relatively low fluorescence quantum yield, which may limit its sensitivity for detecting low levels of copper ions.
Orientations Futures
There are several potential future directions for research on 1,3,3-Trimethyl-2-benzofuran-1-ol. One area of interest is the development of 1,3,3-Trimethyl-2-benzofuran-1-ol-based fluorescent probes for detecting copper ions in living cells and tissues. Additionally, further studies are needed to fully understand the mechanism of action of 1,3,3-Trimethyl-2-benzofuran-1-ol and its potential antioxidant and anti-inflammatory effects. Finally, 1,3,3-Trimethyl-2-benzofuran-1-ol could be further modified to improve its fluorescence properties and selectivity for metal ions, making it a more useful tool for studying metal-related diseases.
Méthodes De Synthèse
1,3,3-Trimethyl-2-benzofuran-1-ol can be synthesized through a multi-step process starting with the reaction of 2-hydroxybenzaldehyde with acetone. This intermediate product is then reacted with a Grignard reagent to form the final product, 1,3,3-Trimethyl-2-benzofuran-1-ol. The synthesis of 1,3,3-Trimethyl-2-benzofuran-1-ol requires careful control of reaction conditions and purification steps to obtain a high yield and purity.
Applications De Recherche Scientifique
1,3,3-Trimethyl-2-benzofuran-1-ol has been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. It has been shown to selectively bind to copper ions and emit a strong fluorescence signal, making it a promising tool for studying copper-related diseases such as Alzheimer's disease. 1,3,3-Trimethyl-2-benzofuran-1-ol has also been investigated as a potential antioxidant and anti-inflammatory agent due to its ability to scavenge reactive oxygen species and inhibit pro-inflammatory cytokine production.
Propriétés
Numéro CAS |
1521-94-4 |
|---|---|
Nom du produit |
1,3,3-Trimethyl-2-benzofuran-1-ol |
Formule moléculaire |
C11H14O2 |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
1,3,3-trimethyl-2-benzofuran-1-ol |
InChI |
InChI=1S/C11H14O2/c1-10(2)8-6-4-5-7-9(8)11(3,12)13-10/h4-7,12H,1-3H3 |
Clé InChI |
WWCURPMSGMIINM-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2C(O1)(C)O)C |
SMILES canonique |
CC1(C2=CC=CC=C2C(O1)(C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



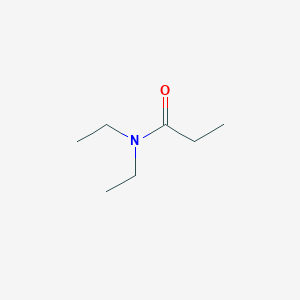
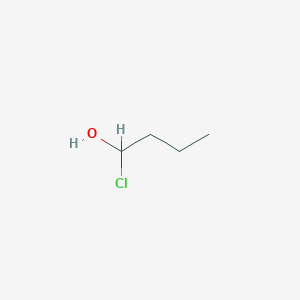
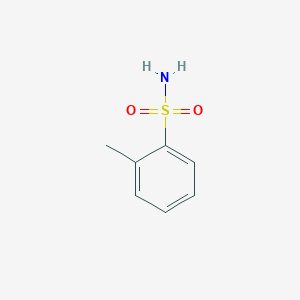
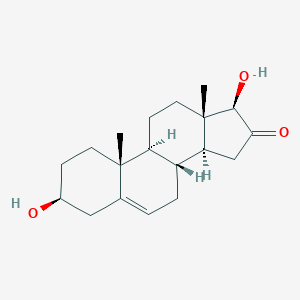
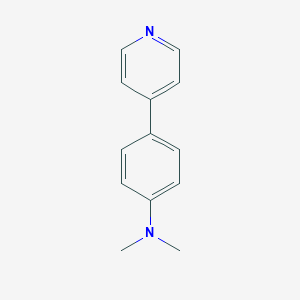
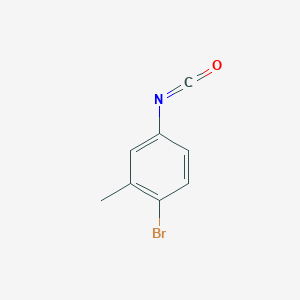
![1-Naphthalenesulfonic acid, 5-[(4-hydroxyphenyl)amino]-8-(phenylamino)-](/img/structure/B73108.png)
